Fostriecin sodium
Overview
Description
Fostriecin sodium is a naturally occurring phosphate monoester derived from the soil bacterium Streptomyces pulveraceus. It belongs to a class of natural products that characteristically contain a phosphate ester, an α,β-unsaturated lactam, and a conjugated linear diene or triene chain. This compound is known for its potent and selective inhibition of protein serine/threonine phosphatases, as well as DNA topoisomerase II .
Mechanism of Action
Mode of Action
Fostriecin acts as a potent and selective inhibitor of these protein phosphatases . It exhibits a unique ability to inhibit these phosphatases with high potency and selectivity (e.g., IC50 = 45 nM for PP2A, IC50 = 1.5 nM for PP4) .
Biochemical Pathways
The inhibition of these phosphatases by fostriecin affects various biochemical pathways. For instance, PP2A and PP4 play a crucial role in cell growth and division, and their inhibition can disrupt these processes . Additionally, these phosphatases are involved in signal transduction, and their inhibition can affect cellular signaling pathways .
Pharmacokinetics
Fostriecin is administered intravenously over 60 minutes on days 1–5 at 4-week intervals . The drug’s pharmacokinetics is compatible with a two-compartment model . A metabolite, most probably dephosphorylated fostriecin, was detected in plasma and urine . The mean fostriecin plasma half-life was 0.36 h (initial) and 1.51 h (terminal) .
Result of Action
The inhibition of protein phosphatases by fostriecin results in a dose-dependent arrest of cell growth during the G2-M phase of the cell cycle . This growth arrest occurs before the completion of mitosis . Fostriecin-induced growth arrest is associated with the aberrant amplification of centrosomes, which results in the formation of abnormal mitotic spindles .
Biochemical Analysis
Biochemical Properties
Fostriecin is a known potent and selective inhibitor of protein serine/threonine phosphatases, as well as DNA topoisomerase II . Due to its activity against protein phosphatases PP2A and PP4 (IC50 1.5nM and 3.0nM, respectively) which play a vital role in cell growth, cell division, and signal transduction, fostriecin was looked into for its antitumor activity .
Cellular Effects
Fostriecin exhibits antitumor activity against a wide spectrum of tumor cells in vitro and has excellent activity against L1210 and P388 leukemias in vivo . It rapidly inhibits DNA, RNA and protein synthesis . Fostriecin treatment triggers an anti-tumor immune response via STAT1 activation resulting in increased expression of pro-inflammatory cytokines .
Molecular Mechanism
Fostriecin’s activity is thought to be due to PP2A’s assumed role in regulating apoptosis of cells by activating cytotoxic T-lymphocytes and natural killer cells involved in tumor surveillance, along with human immunodeficiency virus-1 (HIV-1) transcription and replication .
Temporal Effects in Laboratory Settings
Fostriecin causes a delayed inhibition of replicative DNA synthesis in human cells, consistent with a role for DNA topoisomerase II (its target enzyme) at a late stage in replication . Fostriecin does not inhibit UV induced excision repair .
Dosage Effects in Animal Models
The data obtained from the Phase 1 trials suggests that plasma levels of fostriecin shown to have antitumor activity in animals can be achieved in humans .
Metabolic Pathways
The gene cluster for fostriecin consists of 21 open reading frames (ORFs) that encode for six modular type I polyketide synthases and seven tailoring enzymes . These enzymes within the fos gene have the nomenclature FosA-FosM, though not all are used in the biosynthesis of the target molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fostriecin sodium involves multiple steps, including the Sharpless dihydroxylation to set the absolute stereochemistry at the C-8/9 positions and a Leighton allylation to set the C-5 position of the natural product. In formal syntheses, a Noyori transfer hydrogenation of an ynone is used to set the C-11 position, while the total synthesis employs a combination of asymmetric dihydroxylation and Pd-π-allyl reduction to set the C-11 position. Finally, a trans-hydroboration of the C-12/13 alkyne is used in combination with a Suzuki cross-coupling to establish the Z,Z,E-triene of fostriecin .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces pulveraceus. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Fostriecin sodium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the lactam and diene/triene chains.
Substitution: Substitution reactions can occur at the phosphate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced lactam and diene/triene chains, and substituted phosphate esters .
Scientific Research Applications
Fostriecin sodium has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein phosphatases and DNA topoisomerase II.
Biology: Investigated for its role in cell growth, cell division, and signal transduction.
Medicine: Explored for its antitumor activity against leukemia, lung cancer, breast cancer, and ovarian cancer.
Industry: Utilized in the development of new therapeutic agents and biochemical research tools
Comparison with Similar Compounds
Properties
IUPAC Name |
sodium;[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1/b3-2-,6-4+,8-5-,12-11+;/t15-,16+,17+,19+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUIKNRVGYFSHL-IAVQPKKASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NaO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 300 (mg/mL), Methanol 20 (mg/mL) | |
Record name | FOSTRIECIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
87860-39-7 | |
Record name | Fostriecin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087860397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOSTRIECIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TXS63IX8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of fostriecin?
A1: Fostriecin is a potent and selective inhibitor of protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). [, , , , ]
Q2: How does fostriecin interact with its target phosphatases?
A2: Fostriecin binds to the catalytic subunit of PP2A and PP4. Its unsaturated lactone moiety is thought to form a covalent adduct with Cys269, a residue unique to PP2A, contributing to its selectivity. [, ]
Q3: What are the downstream effects of PP2A and PP4 inhibition by fostriecin?
A3: Inhibition of PP2A and PP4 disrupts critical cellular processes, including cell cycle regulation, leading to mitotic slippage, chromosome misalignment, and ultimately, apoptosis. [, , ]
Q4: How does fostriecin impact cell cycle progression?
A5: Fostriecin disrupts the mitotic entry checkpoint, leading to premature entry into mitosis. This results in chromosome condensation even in the absence of normal mitotic events like histone H1 hyperphosphorylation and p34cdc2 kinase activity. [, , ]
Q5: Can fostriecin override cell cycle arrest induced by other agents?
A6: Yes, fostriecin can force cells arrested in the cell cycle by DNA damaging agents or DNA replication inhibitors into mitosis, ultimately leading to mitotic catastrophe. []
Q6: What is the molecular formula and weight of fostriecin?
A7: Fostriecin has the molecular formula C19H31O8P and a molecular weight of 418.4 g/mol. []
Q7: What are some characteristic structural features of fostriecin?
A8: Fostriecin contains an α,β-unsaturated δ-lactone, a conjugated (Z,Z,E)-triene, and a phosphate ester. These structural elements contribute to its biological activity and interaction with its target phosphatases. [, , , ]
Q8: Is fostriecin stable under standard storage conditions?
A9: Fostriecin is known for its storage instability, which has hindered its clinical development. This instability is partly attributed to the reactive nature of the α,β-unsaturated δ-lactone moiety. [, , ]
Q9: What conditions can affect fostriecin stability?
A10: Fostriecin degradation is influenced by pH and temperature. It exhibits a U-shaped pH profile, showing both acid and base-catalyzed decomposition. []
Q10: What are the major degradation products of fostriecin?
A11: Under basic conditions, degradation products suggest lactone ring opening and potential Michael-type addition reactions. In acidic conditions, dehydration products and a C9-C11 phosphorinane derivative have been observed. []
Q11: Does fostriecin possess intrinsic catalytic activity?
A12: Fostriecin is primarily known as an enzyme inhibitor, specifically targeting protein phosphatases. It does not exhibit intrinsic catalytic activity itself. [, ]
Q12: Have computational methods been used to study fostriecin?
A13: Yes, computational modeling has been employed to understand fostriecin's interaction with PP2A. Molecular docking studies have helped visualize the binding mode and key interactions with the active site, including the proposed covalent bond formation with Cys269. []
Q13: How do structural modifications impact fostriecin's activity?
A14: Studies on fostriecin analogs have revealed crucial structure-activity relationships. For example, the C9-phosphate, C11-alcohol, and the (Z,Z,E)-triene are essential for potent PP2A inhibition. [, , , ]
Q14: What is the significance of the C4-C6 stereochemistry in fostriecin's lactone ring?
A15: Synthesis and evaluation of C4-C6 stereoisomers of the cytostatin lactone (a related compound) showed significantly reduced PP2A inhibition, highlighting the importance of the natural stereochemistry for activity. []
Q15: What strategies have been explored to improve fostriecin's stability?
A17: The total synthesis of fostriecin and its analogs has enabled the development of more stable derivatives. Modifications to the sensitive α,β-unsaturated δ-lactone moiety have been explored to enhance its stability. [, , ]
Q16: What is known about fostriecin's pharmacokinetic profile?
A18: Studies in rabbits using a high-pressure liquid chromatography assay revealed a short elimination half-life (11.95 ± 8.55 min) and rapid clearance following intravenous administration. []
Q17: Were any significant toxicological findings observed in preclinical studies?
A19: Rabbits administered fostriecin intravenously exhibited a transient increase in liver enzymes (AST and ALT), suggesting potential liver toxicity. []
Q18: What types of cancer cell lines are sensitive to fostriecin in vitro?
A20: Fostriecin has shown in vitro activity against a broad range of cancer cell lines, including ovarian, breast, and lung cancer. [, ]
Q19: Has fostriecin demonstrated in vivo antitumor activity?
A21: Yes, fostriecin has shown in vivo efficacy against L1210 and P388 leukemia models. []
Q20: Did fostriecin progress to clinical trials?
A22: Fostriecin entered Phase I clinical trials, but the trials were halted due to challenges related to drug stability and the inability to reach therapeutic doses without significant toxicity concerns. [, ]
Q21: What are the potential toxicities associated with fostriecin?
A24: Based on preclinical studies, fostriecin may cause liver toxicity, as indicated by elevated liver enzymes in rabbits. Further research is needed to fully characterize its safety profile. []
Q22: What analytical techniques have been employed to study fostriecin?
A25: Various techniques have been used to characterize and quantify fostriecin, including high-pressure liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR), and chiral gas chromatography (GC). [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.